N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine
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Overview
Description
N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine: is a synthetic amino acid derivative. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a diethylphosphonomethyl group on the phenyl ring, and the L-configuration of phenylalanine. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a Boc anhydride in the presence of a base like triethylamine.
Introduction of the Diethylphosphonomethyl Group: The protected amino acid undergoes a reaction with diethylphosphonomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the diethylphosphonomethyl group.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonomethyl group.
Reduction: Reduction reactions can target the carbonyl groups or the phosphonomethyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that recognize the amino acid structure.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-phenylalanine: Lacks the diethylphosphonomethyl group.
N-Boc-(4-methyl)-L-phenylalanine: Has a methyl group instead of the diethylphosphonomethyl group.
N-Boc-(4-hydroxy)-L-phenylalanine: Contains a hydroxy group on the phenyl ring.
Uniqueness
N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine is unique due to the presence of the diethylphosphonomethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30NO7P/c1-6-25-28(24,26-7-2)13-15-10-8-14(9-11-15)12-16(17(21)22)20-18(23)27-19(3,4)5/h8-11,16H,6-7,12-13H2,1-5H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEUSIFBURZFDR-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454089 |
Source
|
Record name | N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142348-55-8 |
Source
|
Record name | N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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